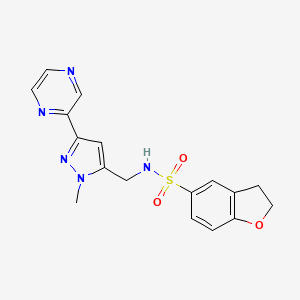

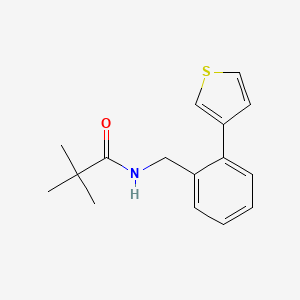

![molecular formula C14H8F3IN2 B2356228 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-61-8](/img/structure/B2356228.png)

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines, including 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Cytokinins

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine derivatives have been used in the synthesis of fluorescent cytokinin analogs. These compounds, including 7-phenylethynylimidazo[4,5-b]pyridine, show enhanced fluorescence in aqueous alkaline solutions and exhibit strong cytokinin activity, useful for studying cytokinins' localization and transport in plant cells or tissues (Nishikawa et al., 2000).

Structural and Charge Distribution Studies

Imidazo[1,2-a]pyridine derivatives have been the subject of X-ray structural investigations to understand their charge distributions. These studies provide insights into the effects of structural modifications, like nitro-group insertion, on electron density distribution in the compound (Tafeenko et al., 1996).

Development of Novel Imidazo[1,2-a]pyrimidine Compounds

Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds has been conducted, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in creating diverse structures with potential applications in various fields (Liu, 2013).

Application in Radiolabelling and Imaging

These compounds have been utilized in the synthesis of radiolabelled tracers for peripheral benzodiazepine receptors, demonstrating their potential in diagnostic imaging and tracing applications (Huang Gang, 2006); (Katsifis et al., 2000).

Medicinal Chemistry and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, antiviral, and antidiabetic activities. This has led to the exploration of its derivatives in the development of new therapeutic agents (Deep et al., 2016).

Fluorescent Properties and Synthesis Techniques

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been studied, providing valuable insights for the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have shown to be an important biologically active moiety . Various imidazo[1,2-a]pyridine-based analogues have been used as lead molecules and are now under human clinical trials . This suggests that there is a promising future for the development of new drugs based on imidazo[1,2-a]pyridines.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

A related compound, imidazo[1,2-a]pyridine, has been used in a photosensitizer-free visible-light-promoted method for direct trifluoromethylation . This process involves the use of an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

6-iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-2-9(6-10)12-8-20-7-11(18)4-5-13(20)19-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNAXBOYXTXAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)